molecular formula C10H12ClN5O2 B4586607 4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole

4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B4586607
M. Wt: 269.69 g/mol
InChI Key: BSPUZWABHIGJEW-UHFFFAOYSA-N
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Description

4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chloro, ethyl, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by selective chlorination and nitration steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-chloro-3-methyl-1H-pyrazole-5-carboxamide
  • 4-chloro-1H-pyrazole-3-carboxylic acid

Uniqueness

4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-1-ethyl-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O2/c1-3-14-4-8(7(2)12-14)5-15-6-9(11)10(13-15)16(17)18/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPUZWABHIGJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
Reactant of Route 2
4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
Reactant of Route 3
4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole

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